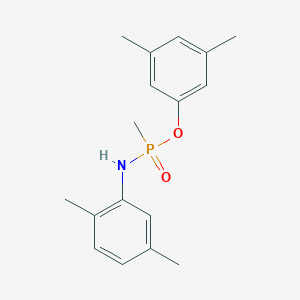
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate, also known as DPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPA is a phosphonate ester that has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate also possesses antioxidant properties, which are thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has been shown to possess a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, antioxidant activity, and anti-inflammatory activity. It has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its ability to inhibit acetylcholinesterase activity, making it a valuable tool for studying the role of acetylcholine in various physiological processes. Its antioxidant properties also make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. However, one limitation of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is therefore necessary when using 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Other potential areas of research include its antioxidant properties and its potential as a tool for studying the role of acetylcholine in various physiological processes. Further research is also needed to determine the optimal dosing and administration of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate for therapeutic use.
Métodos De Síntesis
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be synthesized through a variety of methods, including reaction of 3,5-dimethylphenol with phosphorus trichloride and subsequent reaction with N-(2,5-dimethylphenyl)-P-methylamine. Other methods include reaction of 3,5-dimethylphenyl chloroformate with N-(2,5-dimethylphenyl)-P-methylamine in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has been used extensively in scientific research, particularly in the field of biochemistry. Its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, has made it a valuable tool for studying the role of acetylcholine in various physiological processes. 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has also been shown to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2P/c1-12-6-7-15(4)17(11-12)18-21(5,19)20-16-9-13(2)8-14(3)10-16/h6-11H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIRMYYVUOBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NP(=O)(C)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

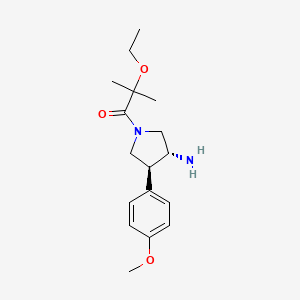
![2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670925.png)
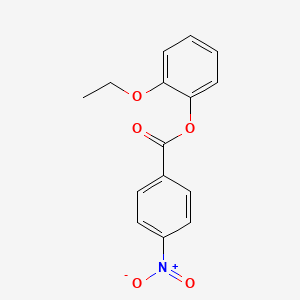
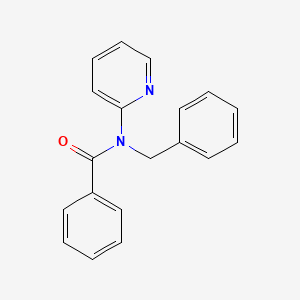
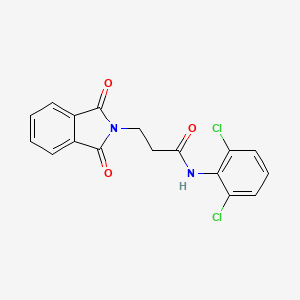
![6-methoxy-1-methyl-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5670958.png)
![2-(4-methoxyphenyl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5670960.png)
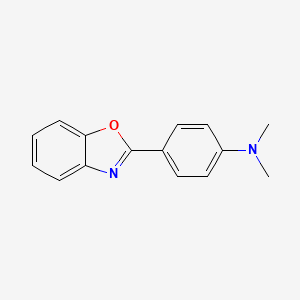
![2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670965.png)
![2-[(4'-hydroxybiphenyl-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670969.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5670978.png)
![N-{[(2-methoxy-5-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5670988.png)
![(1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5671002.png)
